s-Geranylgeranyl-l-cysteine

Prenylcysteine metabolism Enzyme kinetics Protein prenylation salvage

PROCURE THE C20 SUBSTRATE, NOT THE C15 ANALOG. S-Geranylgeranyl-L-cysteine (CAS 131404-69-8) is the mandatory, chain-length-specific metabolite for prenylcysteine lyase (PCYOX1) and methyltransferase research. Using the C15 farnesyl analog causes a ~10-fold overestimation of PCYOX1 catalytic efficiency (kcat/KM) and misrepresents inhibitor potency for geranylgeranylated GTPase pathways (Rho, Rac, Cdc42). Ensure kinetic fidelity in calcium signaling, cytoskeletal rearrangement, and salvage pathway studies by ordering this >99% (TLC) C20 standard.

Molecular Formula C23H39NO2S
Molecular Weight 393.6 g/mol
CAS No. 131404-69-8
Cat. No. B166104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Geranylgeranyl-l-cysteine
CAS131404-69-8
Synonymsgeranylgeranylcysteine
Molecular FormulaC23H39NO2S
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C)C
InChIInChI=1S/C23H39NO2S/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-21(5)15-16-27-17-22(24)23(25)26/h9,11,13,15,22H,6-8,10,12,14,16-17,24H2,1-5H3,(H,25,26)/b19-11+,20-13+,21-15+/t22-/m0/s1
InChIKeyZVHYBHXYDZELLD-REPDADMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Geranylgeranyl-l-cysteine (CAS 131404-69-8): A C20 Prenylated Cysteine Reference Standard for Geranylgeranylation and Prenylcysteine Metabolism Studies


S-Geranylgeranyl-l-cysteine (CAS 131404-69-8) is an S-polyprenyl-L-cysteine in which a C20 all-trans-geranylgeranyl isoprenoid chain is attached via a thioether bond to the sulfur atom of L-cysteine [1]. It is the canonical C20 prenylcysteine metabolite released during the degradation of geranylgeranylated proteins, which include small GTPases such as Rho, Rac, and Rab [2]. This compound is distinct from its C15 analog, S-farnesyl-L-cysteine, and serves as a critical reference standard for investigating protein prenylation, prenylcysteine lyase (PCYOX1) activity, and the farnesylcysteine salvage pathway [3].

Why Generic Prenylcysteine Analogs Cannot Substitute for S-Geranylgeranyl-l-cysteine in Geranylgeranylation Research and Prenylcysteine Lyase Assays


In-class prenylcysteines (e.g., S-farnesyl-L-cysteine, N-acetyl derivatives) are not interchangeable with S-geranylgeranyl-l-cysteine due to strict chain-length specificity exhibited by prenylcysteine-processing enzymes. Prenylcysteine lyase (PCYOX1), which initiates the salvage pathway for these metabolites, exhibits a ~10-fold lower catalytic efficiency (kcat/KM) for the C20 geranylgeranyl substrate compared to the C15 farnesyl substrate, with a higher KM indicating reduced affinity [1]. Similarly, prenylcysteine carboxyl methyltransferases from both plant and mammalian systems display distinct Michaelis constants for geranylgeranyl versus farnesyl substrates, and methylation inhibition potency differs markedly between C15 and C20 analogs [2]. The use of incorrect prenyl chain lengths in assay systems can lead to misinterpretation of enzyme kinetics, inhibitor potency, and cellular prenylation status. The quantitative evidence below substantiates why procurement of the specific C20 geranylgeranyl analog is essential for experimental fidelity.

S-Geranylgeranyl-l-cysteine (CAS 131404-69-8): Direct Comparative Quantitative Evidence for Scientific Selection


Kinetic Discrimination by Prenylcysteine Lyase (PCYOX1): S-Geranylgeranyl-L-cysteine Exhibits a ~10-Fold Lower Catalytic Efficiency than S-Farnesyl-L-cysteine

In a direct head-to-head comparison using recombinant ancestral prenylcysteine oxidase (PCYOX1), S-geranylgeranyl-L-cysteine demonstrated a significantly higher Michaelis constant (KM) and a >10-fold lower catalytic efficiency (kcat/KM) relative to S-farnesyl-L-cysteine [1]. This kinetic divergence directly translates to differential processing by the primary degradative enzyme for prenylcysteines, establishing that the C20 geranylgeranyl analog is not a functionally equivalent substitute for its C15 counterpart.

Prenylcysteine metabolism Enzyme kinetics Protein prenylation salvage

Methyltransferase Substrate Preference: N-Acetyl-S-Geranylgeranyl-L-cysteine Displays a 3.5-Fold Lower KM than N-Acetyl-S-Farnesyl-L-cysteine in Plant Methyltransferase Assays

In an early definitive study characterizing plant prenylcysteine α-carboxyl methyltransferase activity, the N-acetyl derivative of S-geranylgeranyl-L-cysteine exhibited an apparent Michaelis constant (KM) of 21 μM, which is 3.5-fold lower than the 73 μM KM observed for the corresponding farnesyl derivative [1]. This indicates that the geranylgeranyl substrate is recognized with substantially higher affinity by the same enzyme that methylates both prenylcysteine classes.

Prenylcysteine carboxyl methyltransferase Substrate specificity Plant biochemistry

Differential Inhibition of Ras Carboxyl Methylation: AGGC Outperforms AFC Despite Target Preference for Farnesylcysteine

In a direct competitive inhibition study, N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) was found to be a more potent inhibitor of Ras carboxyl methylation than N-acetyl-S-farnesyl-L-cysteine (AFC), even though Ras proteins are physiologically methylated at a farnesylcysteine residue rather than a geranylgeranylcysteine residue [1]. This unexpected cross-specificity underscores that geranylgeranyl derivatives can engage the methyltransferase active site with higher avidity than their farnesyl counterparts.

Ras methylation Carboxyl methyltransferase inhibition Small GTPase

N-Acetyl-S-Geranylgeranyl-L-cysteine Inhibits β2 Integrin-Induced Actin Polymerization with an IC50 of 45 nM, 120-Fold More Potent than AFC

In a study examining the role of prenylated proteins in neutrophil actin dynamics, N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) inhibited β2 integrin-induced actin polymerization with an IC50 of approximately 45 nM, whereas the farnesyl analog AFC exhibited an IC50 of approximately 5.5 μM [1]. This represents a 120-fold difference in inhibitory potency, while the shorter-chain analog N-acetyl-S-geranyl-L-cysteine (AGC) had no effect.

Neutrophil signaling Actin polymerization Integrin activation

Chain-Length Specificity for Store-Regulated Ca2+ Entry Inhibition: AGGC Is Active Whereas the C10 Analog Is Inert

In human platelet studies, N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) significantly decreased thrombin-evoked increases in intracellular free Ca2+ concentration and reduced store-regulated Ca2+ entry evoked by thapsigargin [1]. Critically, the control compound N-acetyl-S-geranyl-L-cysteine (bearing a C10 prenyl chain) was completely without effect, establishing a strict chain-length requirement for biological activity in this system.

Calcium signaling Store-operated calcium entry Platelet activation

S-Geranylgeranyl-l-cysteine (CAS 131404-69-8): Definitive Research and Industrial Application Scenarios Supported by Quantitative Evidence


Substrate for Prenylcysteine Lyase (PCYOX1) Activity Assays and Inhibitor Screening

S-geranylgeranyl-L-cysteine serves as the definitive C20 substrate for characterizing prenylcysteine lyase (PCYOX1) activity. The kinetic data from ancestral PCYOX1 demonstrate that this enzyme processes the C20 geranylgeranyl substrate with a KM of 9.79 μM and a catalytic efficiency of 0.028 min−1 μM−1, which is ~10-fold lower than for the C15 farnesyl substrate [1]. For laboratories developing PCYOX1 inhibitors as potential therapeutics for metabolic disorders or investigating the farnesylcysteine salvage pathway, use of the authentic C20 substrate is mandatory to avoid overestimation of enzyme turnover. Procurement of S-geranylgeranyl-L-cysteine (CAS 131404-69-8) ensures physiologically relevant kinetic readouts.

Reference Standard for Prenylcysteine Carboxyl Methyltransferase Studies

The N-acetyl derivative of S-geranylgeranyl-L-cysteine (AGGC) exhibits a KM of 21 μM for plant prenylcysteine α-carboxyl methyltransferase, compared to 73 μM for the farnesyl analog [2]. This higher affinity makes the geranylgeranyl substrate the preferred choice for competition assays and inhibitor studies targeting this methyltransferase. Furthermore, AGGC inhibits Ras carboxyl methylation more potently than AFC, despite Ras being farnesylated [3]. Investigators studying methyltransferase-dependent signaling (e.g., in oncogenic Ras pathways) or screening for methyltransferase inhibitors should prioritize the geranylgeranyl derivative for maximal assay sensitivity.

Tool Compound for Dissecting Geranylgeranylated GTPase Functions in Cytoskeletal Dynamics

N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) inhibits β2 integrin-induced actin polymerization with an IC50 of 45 nM, which is ~120-fold more potent than the farnesyl analog AFC (IC50 = 5.5 μM) [4]. This exceptional potency and chain-length selectivity make AGGC an indispensable tool for isolating the contributions of geranylgeranylated proteins (e.g., Rho, Rac, Cdc42) to cytoskeletal rearrangements, cell migration, and immune cell activation. Procurement of AGGC or its parent compound enables precise pharmacological dissection of prenylation-dependent signaling without confounding activity from the farnesyl pathway.

Validation of Store-Operated Calcium Entry (SOCE) Mechanisms

In human platelet studies, AGGC significantly inhibits store-regulated Ca2+ entry, while the shorter C10 geranyl analog is completely inactive [5]. This strict chain-length requirement validates the use of C20 geranylgeranyl derivatives as essential tools for confirming the involvement of geranylgeranylated small GTPases in SOCE and calcium signaling. Researchers investigating calcium homeostasis in platelets, immune cells, or other systems should procure the C20 geranylgeranyl analog to ensure biologically relevant pharmacological modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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